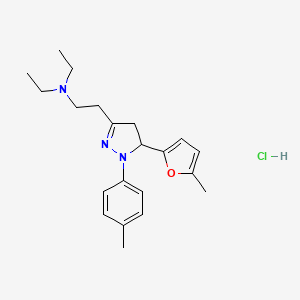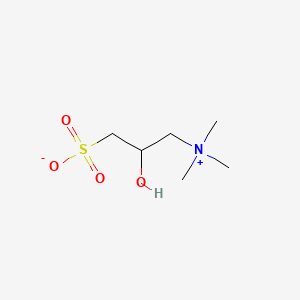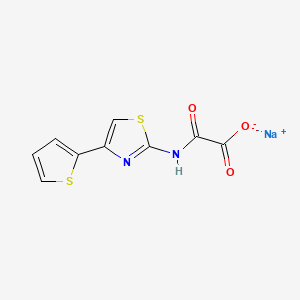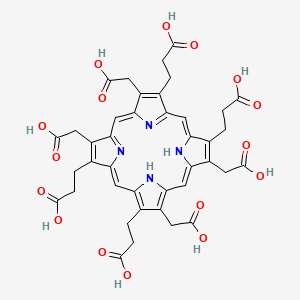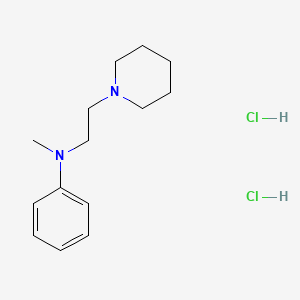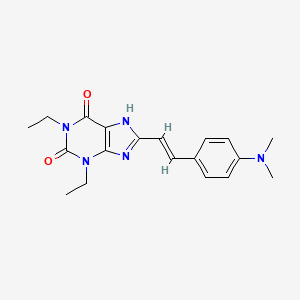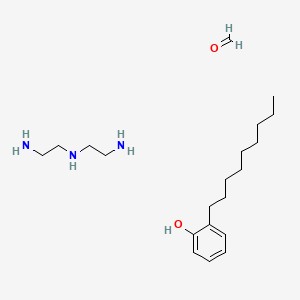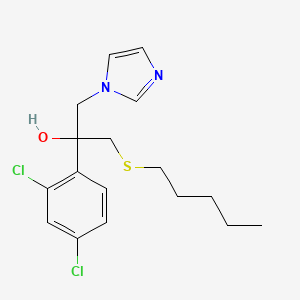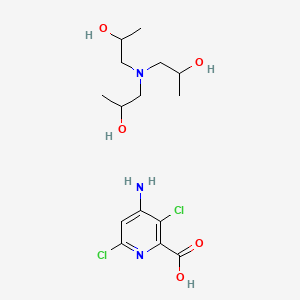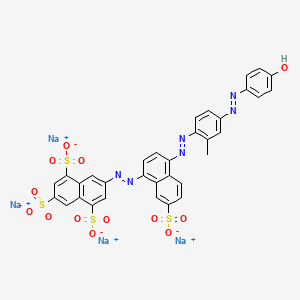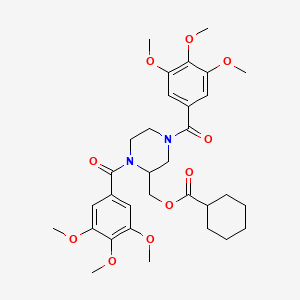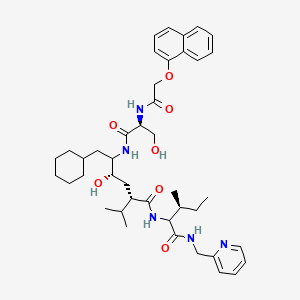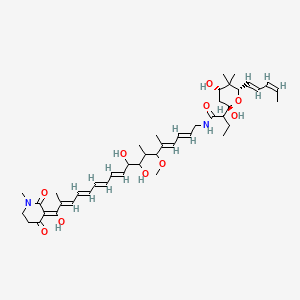
Kirrothricin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kirrothricin is an antibiotic compound isolated from the cultures of Streptomyces ramocissimus and Streptomyces cinnamomeus. This compound is known for its unique structure, which includes a 4-hydroxy-5,6-dihydro-2-pyridone moiety .
Preparation Methods
Kirrothricin is produced through fermentation processes involving Streptomyces species. The biosynthesis of this compound involves a combination of polyketide synthases and non-ribosomal peptide synthetases . The fermentation process typically includes the following steps:
Cultivation: cultures are grown in a nutrient-rich medium.
Fermentation: The cultures are fermented under controlled conditions to produce this compound.
Isolation and Purification: The antibiotic is extracted from the culture medium and purified using techniques such as chromatography.
Chemical Reactions Analysis
Kirrothricin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and pyridone moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Kirrothricin has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study polyketide and peptide synthesis.
Biology: It is used to investigate the mechanisms of antibiotic resistance and protein synthesis inhibition.
Medicine: this compound has potential therapeutic applications due to its antibacterial properties.
Industry: It is used in the development of new antibiotics and as a tool in biotechnological research.
Mechanism of Action
Kirrothricin exerts its effects by targeting the elongation factor Tu (EF-Tu) in prokaryotes. It binds to EF-Tu and inhibits its function, thereby blocking protein synthesis. This mechanism is similar to that of other elfamycins, but this compound has unique structural features that contribute to its specific binding and activity .
Comparison with Similar Compounds
Kirrothricin is similar to other elfamycins such as kirromycin, pulvomycin, and aurodox. it differs in its specific structural features, such as the absence of a central tetrahydrofuran ring and the presence of a 4-hydroxy-5,6-dihydro-2-pyridone moiety
Similar Compounds
- Kirromycin
- Pulvomycin
- Aurodox
- Heneicomycin
- Efrotomycin
Properties
CAS No. |
79190-00-4 |
|---|---|
Molecular Formula |
C44H64N2O10 |
Molecular Weight |
781.0 g/mol |
IUPAC Name |
2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,10E,12E,14E,16E,18E)-8,9,18-trihydroxy-6-methoxy-5,7,17-trimethyl-18-(1-methyl-2,4-dioxopiperidin-3-ylidene)octadeca-2,4,10,12,14,16-hexaenyl]butanamide |
InChI |
InChI=1S/C44H64N2O10/c1-10-12-16-24-36-43(6,7)35(49)28-44(54,56-36)32(11-2)41(52)45-26-20-19-22-30(4)40(55-9)31(5)39(51)34(48)23-18-15-13-14-17-21-29(3)38(50)37-33(47)25-27-46(8)42(37)53/h10,12-24,31-32,34-36,39-40,48-51,54H,11,25-28H2,1-9H3,(H,45,52)/b12-10-,15-13+,17-14+,20-19+,23-18+,24-16+,29-21+,30-22+,38-37+/t31?,32?,34?,35-,36-,39?,40?,44-/m0/s1 |
InChI Key |
SUMCRDMQIVHXRY-XRAYCMFKSA-N |
Isomeric SMILES |
CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C(C(/C=C/C=C/C=C/C=C(\C)/C(=C\1/C(=O)CCN(C1=O)C)/O)O)O)OC)[C@@]2(C[C@@H](C([C@@H](O2)/C=C/C=C\C)(C)C)O)O |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C(C(C=CC=CC=CC=C(C)C(=C1C(=O)CCN(C1=O)C)O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


